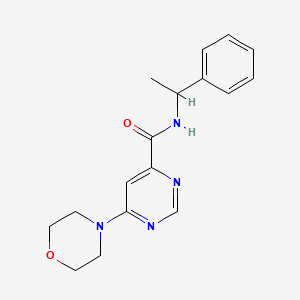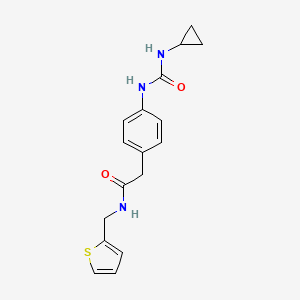![molecular formula C12H17NO4 B2403771 1-[2-(Tert-butoxy)éthoxy]-3-nitrobenzène CAS No. 1393846-44-0](/img/structure/B2403771.png)
1-[2-(Tert-butoxy)éthoxy]-3-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene is an organic compound with the molecular formula C12H17NO4. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a tert-butoxyethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Applications De Recherche Scientifique
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and tert-butoxyethoxy groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of a benzene derivative followed by the introduction of the tert-butoxyethoxy group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The tert-butoxyethoxy group can be introduced using tert-butyl alcohol and an appropriate alkylating agent under basic conditions .
Industrial Production Methods
Industrial production of 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize microreactor systems to control reaction conditions precisely and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkylating agents, nucleophiles, basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-[2-(Tert-butoxy)ethoxy]-3-aminobenzene.
Substitution: Various substituted benzene derivatives.
Oxidation: Quinones and other oxidized benzene derivatives.
Mécanisme D'action
The mechanism of action of 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The tert-butoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Tert-butoxy)ethoxy]-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-[2-(Tert-butoxy)ethoxy]-3-aminobenzene: Reduction product of the nitro compound.
1-[2-(Tert-butoxy)ethoxy]-3-hydroxybenzene: Hydroxylated derivative
Uniqueness
The presence of the tert-butoxyethoxy group enhances its solubility and stability, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-8-7-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKPOXEOZKECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)





![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)
![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

